molecular formula C17H14N4O3S B4732887 N-[3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide

N-[3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide

Cat. No.: B4732887
M. Wt: 354.4 g/mol
InChI Key: DCFJPKIAROIVPI-UHFFFAOYSA-N
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Description

N-[3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide is a compound that belongs to the class of heterocyclic compounds. It features a furan ring and a thiadiazole ring, both of which are known for their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-[3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c22-14(19-17-21-20-16(25-17)10-6-7-10)11-3-1-4-12(9-11)18-15(23)13-5-2-8-24-13/h1-5,8-10H,6-7H2,(H,18,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFJPKIAROIVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide
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N-[3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide
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N-[3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide
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N-[3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide
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N-[3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide
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N-[3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide

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